molecular formula C24H27NO2 B14118095 N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide

N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide

Cat. No.: B14118095
M. Wt: 361.5 g/mol
InChI Key: UDHJFXAZJWELFP-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with N,N-diisopropyl groups and a 3-methoxy-naphthalen-2-yl moiety at the 2-position. The compound’s methoxynaphthalene substituent distinguishes it from other benzamide derivatives, influencing steric, electronic, and functional characteristics .

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

2-(3-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C24H27NO2/c1-16(2)25(17(3)4)24(26)21-13-9-8-12-20(21)22-14-18-10-6-7-11-19(18)15-23(22)27-5/h6-17H,1-5H3

InChI Key

UDHJFXAZJWELFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2OC

Origin of Product

United States

Biological Activity

N,N-Diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy-substituted naphthalene moiety linked to a benzamide core. This structural configuration is known to influence its biological activity significantly.

Biological Activity Overview

  • Antitumor Activity :
    • Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit promising antitumor properties. For instance, derivatives with structural modifications have shown significant cytotoxic activity against various cancer cell lines, including lung and breast cancer cells, in both 2D and 3D culture systems .
    CompoundCell LineIC50 (µM)
    3aA5496.26
    3bHCC82720.46
    3cNCI-H35816.00
    These findings suggest that the presence of specific substituents can enhance the antitumor efficacy of benzamide derivatives.
  • Neuroprotective Effects :
    • Compounds with a similar benzamide structure have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Studies demonstrate that certain benzamide derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline . The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving synaptic transmission and cognitive function.
  • Anti-inflammatory Activity :
    • The compound's structural features may also confer anti-inflammatory properties. Research indicates that benzamide derivatives can impede the binding of RAGE (Receptor for Advanced Glycation End-products) to amyloid-beta (Aβ), which is implicated in neuroinflammation . This mechanism highlights the potential of such compounds in treating neurodegenerative conditions characterized by chronic inflammation.
  • Antioxidant Properties :
    • Although not extensively studied for this specific compound, related benzamide derivatives have shown varying degrees of antioxidant activity. The ability to scavenge free radicals could be beneficial in reducing oxidative stress associated with various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives similar to this compound:

  • In one study, a series of methoxy-substituted benzamides were synthesized and tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE). The results indicated that specific substitutions significantly enhanced inhibitory potency .
  • Another investigation focused on the cytotoxicity of synthesized benzamides against human cancer cell lines using MTS assays. The results demonstrated that compounds with methoxy groups exhibited superior cytotoxic effects compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Critical Analysis and Gaps

  • Contradictions : highlights challenges in differentiating benzamide derivatives analytically, yet structural variations (e.g., methoxynaphthalene vs. phosphanyl) are distinguishable via NMR/MS .
  • Data Gaps: Limited pharmacological or thermodynamic data (e.g., logP, pKa) for the target compound compared to fluorinated or boron-containing analogs.

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